molecular formula C11H16O4S B14408855 2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene CAS No. 85477-06-1

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene

Cat. No.: B14408855
CAS No.: 85477-06-1
M. Wt: 244.31 g/mol
InChI Key: WXFKCJQZRZCFRU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two methoxy groups at the 2 and 4 positions and a propane-1-sulfonyl group at the 1 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2,4-dimethoxybenzene with propane-1-sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of thiols.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the sulfonyl group can act as an electrophilic center. These interactions can influence the compound’s reactivity and binding affinity to various biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzene: Lacks the sulfonyl group, making it less reactive in certain substitution reactions.

    1,4-Dimethoxy-2-methylbenzene: Contains a methyl group instead of a sulfonyl group, affecting its chemical properties and reactivity.

    2,4-Dimethoxy-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group, which may alter its reactivity and applications.

Uniqueness

2,4-Dimethoxy-1-(propane-1-sulfonyl)benzene is unique due to the presence of both methoxy and sulfonyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

85477-06-1

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

2,4-dimethoxy-1-propylsulfonylbenzene

InChI

InChI=1S/C11H16O4S/c1-4-7-16(12,13)11-6-5-9(14-2)8-10(11)15-3/h5-6,8H,4,7H2,1-3H3

InChI Key

WXFKCJQZRZCFRU-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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